molecular formula C18H20N2 B12967786 3-(2-Methyl-5-phenyl-3-indolyl)-1-propanamine

3-(2-Methyl-5-phenyl-3-indolyl)-1-propanamine

Cat. No.: B12967786
M. Wt: 264.4 g/mol
InChI Key: YZQHGNYPLPXHEA-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-phenyl-3-indolyl)-1-propanamine is an indole-derived amine characterized by a propanamine chain attached to a substituted indole scaffold. The indole moiety features a methyl group at the 2-position and a phenyl group at the 5-position, which likely influence its physicochemical properties and biological interactions. Indole-based amines are frequently explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and microbial systems .

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

3-(2-methyl-5-phenyl-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C18H20N2/c1-13-16(8-5-11-19)17-12-15(9-10-18(17)20-13)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,20H,5,8,11,19H2,1H3

InChI Key

YZQHGNYPLPXHEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C3=CC=CC=C3)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine typically involves the construction of the indole core followed by functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The 2-methyl and 5-phenyl groups on the target compound’s indole may enhance hydrophobic interactions in binding pockets compared to simpler analogs like 3-(5-chloro-1H-indol-3-yl)propan-1-amine .
  • Chain Modification: Unlike amitriptyline, which has a dimethylamino group enhancing CNS penetration, the target compound’s unsubstituted propanamine chain may prioritize peripheral activity .
  • Biological Activity : The methylthio substituent in Compound 9 drastically improves MetAP1 inhibition (IC50 = 0.044 µM vs. 0.599 µM for its analog), suggesting that electron-donating groups on the propanamine chain enhance enzyme binding .

Pharmacological and Industrial Relevance

  • Enzyme Inhibition : Indole-propanamines like Compound 9 target bacterial MetAP1, a critical enzyme for pathogen survival. The target compound’s phenyl group may confer selectivity toward eukaryotic vs. prokaryotic enzymes .
  • Material Science : Fluorinated propanamines (e.g., 1,1,2,2,3,3,3-heptafluoro-N,N-bis(heptafluoropropyl)-1-propanamine) demonstrate industrial utility in surfactants and polymers, contrasting with the target compound’s likely biological focus .

Biological Activity

3-(2-Methyl-5-phenyl-3-indolyl)-1-propanamine is a novel compound that features a unique indole structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Structural Overview

The compound's structure includes:

  • An indole moiety that contributes to its biological activity.
  • A propanamine backbone with specific substitutions (2-methyl and 5-phenyl) that may influence its pharmacodynamics.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Antidepressant effects : Similar compounds have been studied for their ability to inhibit serotonin reuptake, suggesting potential antidepressant properties.
  • Antimicrobial activity : Indole derivatives have shown efficacy against various bacterial strains.
  • Antitumor effects : Preliminary studies indicate that indole-based compounds can inhibit tumor growth in certain cancer models.

Table 1: Comparative Biological Activities of Indole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
SertralineAntidepressant0.5
DuloxetineDual reuptake inhibitor0.7
TrazodoneAntidepressant1.2
This compoundPotential AntidepressantTBD

The mechanism of action for this compound is hypothesized to involve:

  • Monoamine oxidase inhibition : Similar compounds have been shown to inhibit MAO enzymes, which play a crucial role in the metabolism of neurotransmitters.
  • Serotonin receptor modulation : The indole structure allows for interaction with serotonin receptors, enhancing mood-regulating effects.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways, including:

  • Indole synthesis : Utilizing starting materials such as phenylacetic acid and methylamine.
  • Propanamine formation : Employing reductive amination techniques to attach the propanamine group.

These synthetic routes are essential for creating derivatives that may exhibit enhanced biological activities.

Case Study 1: Antidepressant Activity

A study focused on the antidepressant potential of indole derivatives demonstrated that modifications in the indole structure significantly enhanced serotonin reuptake inhibition. The compound was tested in vivo using animal models, showing promising results in reducing depressive behaviors.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

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